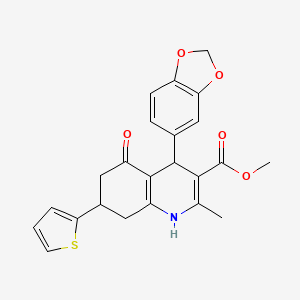![molecular formula C12H9FN2O2S B11650656 N-[(2E,5Z)-5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11650656.png)
N-[(2E,5Z)-5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2E,5Z)-5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a heterocyclic compound that contains a thiazolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the thiazolidine ring, along with the fluorobenzylidene and acetamide groups, contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,5Z)-5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide typically involves the condensation of 3-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2E,5Z)-5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-[(2E,5Z)-5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(2E,5Z)-5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2E,5Z)-5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
- N-[(2E,5Z)-5-(4-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Uniqueness
N-[(2E,5Z)-5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is unique due to the position of the fluorine atom on the benzylidene group. This positional variation can influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C12H9FN2O2S |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H9FN2O2S/c1-7(16)14-12-15-11(17)10(18-12)6-8-3-2-4-9(13)5-8/h2-6H,1H3,(H,14,15,16,17)/b10-6- |
Clave InChI |
VYHAOGWGBOJALM-POHAHGRESA-N |
SMILES isomérico |
CC(=O)NC1=NC(=O)/C(=C/C2=CC(=CC=C2)F)/S1 |
SMILES canónico |
CC(=O)NC1=NC(=O)C(=CC2=CC(=CC=C2)F)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11650576.png)
![2-(naphthalen-1-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11650579.png)
![N-[2-(dimethylamino)ethyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11650587.png)
![2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]anthracene-9,10-dione](/img/structure/B11650592.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]hexanehydrazide](/img/structure/B11650596.png)
![N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine](/img/structure/B11650600.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}furan-2-carbohydrazide](/img/structure/B11650611.png)

![8-ethoxy-1,3-dimethyl-6-(3,4,5-trimethoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B11650629.png)
![3-(3,4-dimethoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650637.png)
![2-[N-(3-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide](/img/structure/B11650639.png)
![N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11650644.png)

![5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline](/img/structure/B11650650.png)
